Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl
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Overview
Description
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Esterification: Formation of the ester group.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer better control over reaction conditions and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group can influence its binding affinity and activity at these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorine and methyl groups on the phenyl ring.
5-Fluoro-2-nitrobenzotrifluoride: Contains a fluorine atom and a nitro group on the phenyl ring.
Uniqueness
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a synthetic compound with significant interest in medicinal chemistry due to its unique structural features and biological activities. It possesses a molecular formula of C10H13ClFNO2 and a molecular weight of approximately 233.67 g/mol. The compound's chiral nature, specifically as the (R)-enantiomer, contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride exhibits notable biological activities, particularly in the modulation of enzyme activity and receptor interactions. Its structural characteristics allow it to selectively bind to specific targets, influencing physiological processes such as pain modulation and inflammation reduction.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that play critical roles in metabolic pathways related to pain and inflammation. This inhibition can lead to decreased levels of pro-inflammatory mediators.
- Receptor Binding : Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride interacts with neurotransmitter receptors, which may contribute to its analgesic properties. This interaction can alter neurotransmission, providing insights into its potential use in treating chronic pain conditions.
Study on Pain Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on pain pathways. Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride was shown to significantly inhibit the uptake of certain neurotransmitters involved in pain signaling, suggesting its potential as an analgesic agent.
In Vivo Studies
In vivo studies conducted on rodent models demonstrated that administration of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride resulted in a marked reduction in inflammatory responses. These findings support the hypothesis that this compound could serve as a therapeutic option for conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-2-methylphenylboronic acid | Contains fluorine and methyl substituents | Lacks amino functionality |
5-Fluoro-2-nitrobenzotrifluoride | Similar structure but includes a nitro group | Different reactivity due to nitro substitution |
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate | Features a different substitution pattern on the phenyl ring | Variations in biological activity |
This table highlights how variations in structural components can influence biological activity, emphasizing the unique properties of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride.
Properties
Molecular Formula |
C10H13ClFNO2 |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
XALZSJXEHQRAFK-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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